molecular formula C12H4Cl4O2 B1216740 1,3,7,8-Tetrachlorodibenzo-P-dioxin CAS No. 50585-46-1

1,3,7,8-Tetrachlorodibenzo-P-dioxin

Cat. No. B1216740
CAS RN: 50585-46-1
M. Wt: 322 g/mol
InChI Key: VPTDIAYLYJBYQG-UHFFFAOYSA-N
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Description

1,3,7,8-Tetrachlorodibenzo-P-dioxin is a highly toxic and stable compound often formed as a byproduct in various industrial processes. It has gained notoriety due to its environmental persistence and adverse health effects.

Synthesis Analysis

This compound is frequently formed during the synthesis of herbicides like 2,4,5-trichlorophenoxyacetic acid, and its production is often a result of uncontrolled exothermic reactions in the manufacturing process of chlorophenoxy compounds (Poland & Glover, 1973).

Molecular Structure Analysis

1,3,7,8-Tetrachlorodibenzo-P-dioxin's molecular structure consists of two benzene rings connected by two oxygen atoms, forming a dioxin. It has four chlorine atoms at the 1, 3, 7, and 8 positions of this structure. This specific arrangement is crucial for its biological and chemical properties.

Chemical Reactions and Properties

This compound is known for inducing various biochemical reactions, particularly affecting enzyme activity such as hepatic δ-aminolevulinic acid synthetase and aryl hydrocarbon hydroxylase. Its interaction with biological systems often results in significant physiological alterations (Poland & Glover, 1974).

Physical Properties Analysis

1,3,7,8-Tetrachlorodibenzo-P-dioxin is characterized by its low bioavailability and recalcitrant nature in the environment. It is not easily biodegradable and tends to persist in the environment for extended periods.

Chemical Properties Analysis

The compound’s chemical stability and resistance to degradation contribute to its accumulation in the environment. It interacts with various receptors in biological systems, leading to diverse toxicological effects. The compound's ability to induce changes in chromatin structure and DNA bending illustrates its significant impact at the molecular level (Durrin & Jr Jp Whitlock, 1989).

Scientific Research Applications

Environmental Toxicology and Ecotoxicology

1,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a significant environmental contaminant. Research has shown that environmental exposure to TCDD leads to developmental and reproductive toxicity in various species, including fish. Studies using feral fish species and zebrafish models have been instrumental in understanding the aryl hydrocarbon receptor (AHR) signaling in fish and the toxicity induced by dioxin-like chemicals (King-Heiden et al., 2012).

Carcinogenicity Assessment

In 1997, the International Agency for Research on Cancer (IARC) classified TCDD as a group 1 carcinogen. This classification was based on limited evidence in humans and sufficient evidence in experimental animals, supported by mechanistic information involving the aryl hydrocarbon receptor (AhR). Recent epidemiologic evidence has reinforced this classification, indicating a positive exposure-response relationship in industrial cohorts and specific cancers in the Seveso accident cohort (Steenland et al., 2004).

Source, Origin, and Toxicity Assessment

TCDD is a byproduct of various human and natural activities, including combustion, incineration, and industrial processes. It is highly toxic and persistent in the environment, accumulating in animal body fat and transferring up the food chain. Understanding its sources, origin, and toxicity is crucial for environmental monitoring and risk assessment (Rathoure, 2018).

Health Risk Assessment

Research has focused on understanding the human health risks associated with TCDD. Probabilistic analysis for identifying safe concentrations of TCDD toxicity equivalents (TEQ) in residential soils incorporates updated toxicity criteria and exposure data. This research aids in hazard identification and risk mitigation strategies (Paustenbach, 2008).

Cardiovascular Toxicity Mechanisms

The mechanisms of TCDD-induced cardiovascular toxicity have been explored, focusing on oxidative stress, growth factor modulation, and ionic current alteration. Studies indicate that the rodent cardiovascular system is a target for TCDD-induced cardiomyopathy, enhancing our understanding of its cardiovascular effects (Mohsenzadeh et al., 2018).

Enzyme Modification for Metabolism

Research has also delved into modifying enzymes to metabolize TCDD. For instance, modifying rat CYP1A1 through site-directed mutagenesis has generated metabolic activity toward TCDD, suggesting potential applications in bioremediation and clinical treatments (Shinkyo et al., 2003).

Anaerobic Reductive Dechlorination

Investigations into the biotransformation of TCDD under anaerobic conditions, such as sulfate-reducing, methanogenic, and iron-reducing conditions in sediments, have provided insights into environmental decontamination strategies (Vargas et al., 2001).

Safety And Hazards

Dioxins are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones . They are also listed as group 1 human carcinogens by the International Agency for Research on Cancer .

Future Directions

Given the persistent nature and potential hazards of dioxins, future research should focus on effective methods for their degradation and detoxification . Additionally, more studies are needed to understand the long-term health effects of exposure to dioxins .

properties

IUPAC Name

1,3,7,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTDIAYLYJBYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872030
Record name 1,3,7,8-Tetrachlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7,8-Tetrachlorodibenzo-P-dioxin

CAS RN

50585-46-1
Record name 1,3,7,8-Tetrachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50585-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7,8-Tetrachlorodibenzo-4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7,8-Tetrachlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7,8-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85WEE3RG9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
G Mason, S Safe - Toxicology, 1986 - Elsevier
The two major mammalian metabolites of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), namely 2-hydroxy-3,7,8-trichlorodibenzo-p-dioxin and 2-hydroxy-1,3,7,8-tetrachlorodibenzo-p-…
Number of citations: 65 www.sciencedirect.com
E Petroske, JK Huwe, VJ Feil, GL Larsen - Chemosphere, 1997 - Elsevier
In the rat, 1,3,7,8-tetrachlorodibenzo-p-dioxin was oxidatively metabolized to the NIH-shifted products 2-hydroxy-1,4,7,8-tetrachlorodibenzo-p-dioxin and 3-hydroxy-1,2,7,8-…
Number of citations: 25 www.sciencedirect.com
K Ishii, T Furuichi, N Tanikawa, M Kuboshima - Journal of hazardous …, 2009 - Elsevier
We are developing a bioreactor system for treating dioxin-contaminated soil or water using the dioxin-degrading fungus, Pseudallescheria boydii (P. boydii). In order to design the …
Number of citations: 24 www.sciencedirect.com
H Hakk, F Casey, G Larsen - Organohalogen compounds, 2002 - ars.usda.gov
Batch experiments indicated that the relatively non-toxic dioxin, 1, 3, 7, 8-TCDD readily moves from being dissolved in water to being absorbed to the various soil types tested (loam, …
Number of citations: 4 www.ars.usda.gov
H Hakk, G Larsen, V Feil - Chemosphere, 2001 - Elsevier
A tissue distribution, excretion, and metabolism study was conducted using a relatively non-toxic dioxin congener, ie, 1,2,7,8-tetrachlorodibenzo-p-dioxin (1278-TCDD), to gain a better …
Number of citations: 28 www.sciencedirect.com
WL Shelver, GL Larsen, JK Huwe - Journal of Chromatography B …, 1998 - Elsevier
Covalently linking 1-amino-3,7,8-trichlorodibenzo-p-dioxin with either keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA) provided antigens that generated antibodies in …
Number of citations: 48 www.sciencedirect.com
WL Shelver, JK Huwe - Journal of liquid chromatography & related …, 1999 - Taylor & Francis
An immunoaffinity column generated by cross-linking a polyclonal chicken antibody with CNBr-activated Sepharose 4B was used for isolation of 1,3,7,8-tetrachlorodibenzo-p-dioxin (1,3,…
Number of citations: 20 www.tandfonline.com
A Poland, E Glover, AS Kende - Journal of Biological Chemistry, 1976 - Elsevier
We previously hypothesized that the genetic trait of aromatic hydrocarbon nonresponsiveness (the failure in certain inbred strains of mice of polycyclic hydrocarbons to induce aryl …
Number of citations: 767 www.sciencedirect.com
JC Knutson, A Poland - Cell, 1982 - cell.com
2, 3, 7, 8-Tetrachlorodibenzo-p-dioxin(TCDD) and related halogenated aromatic hydrocarbons produce epidermal hyperplasia, hyperkeratosis and sebaceous gland metaplasia in the …
Number of citations: 183 www.cell.com
H Zhen, S Du, LA Rodenburg, G Mainelis, DE Fennell - Water research, 2014 - Elsevier
A mixed culture containing Dehalococcoides mccartyi strain 195 dechlorinated 1,2,3,7,8-pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) and selected polychlorinated biphenyl (PCB) …
Number of citations: 51 www.sciencedirect.com

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